molecular formula C15H18N6O2 B2393014 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 1797619-37-4

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2393014
CAS RN: 1797619-37-4
M. Wt: 314.349
InChI Key: BSOKFWNBOUQCQZ-UHFFFAOYSA-N
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Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMV008138 and has been synthesized using different methods.

Scientific Research Applications

Anticancer Activity

Pyrazine-based compounds have been investigated for their potential as anticancer agents. Researchers have explored the use of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide derivatives in inhibiting tumor growth and metastasis. These compounds may interfere with key cellular processes, making them promising candidates for cancer therapy .

Antitubercular Agents

In recent studies, novel substituted derivatives of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds could potentially contribute to the development of more effective treatments for tuberculosis .

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Certain pyrazine-containing molecules, including derivatives of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide , have shown inhibitory effects on VEGFR-2. VEGFR-2 plays a crucial role in angiogenesis, making it an attractive target for anti-angiogenic therapies .

Antimicrobial Properties

Exploring the antimicrobial potential of this compound is essential. Researchers have investigated its activity against bacteria, fungi, and parasites. Understanding its mechanism of action and efficacy can guide the development of new antimicrobial agents .

Anti-Inflammatory and Analgesic Effects

Pyrazine-based compounds often exhibit anti-inflammatory and analgesic properties. Investigating the impact of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide on inflammatory pathways and pain modulation could lead to novel therapeutic strategies .

ADME-Tox Properties

Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of this compound is crucial for drug development. Researchers aim to optimize its pharmacokinetic profile and minimize adverse effects .

properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-11-8-14(21-4-6-23-7-5-21)20-13(19-11)10-18-15(22)12-9-16-2-3-17-12/h2-3,8-9H,4-7,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOKFWNBOUQCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=NC=CN=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide

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